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Compound of Interest

Compound Name: PF-303

Cat. No.: B610026

Introduction

These application notes provide detailed protocols and data for the use of PF-06463922
(Lorlatinib) in high-throughput screening (HTS) assays for the discovery and characterization of
Anaplastic Lymphoma Kinase (ALK) and ROSL1 tyrosine kinase inhibitors. PF-06463922 is a
potent, third-generation, ATP-competitive small-molecule inhibitor of ALK and ROS1.[1][2][3] It
is particularly notable for its efficacy against a wide spectrum of resistance mutations that arise
during treatment with earlier-generation ALK inhibitors and its ability to penetrate the blood-
brain barrier.[1][2]

Note on Compound Nomenclature: The user specified "PF-303." Initial research identified PF-
303 as a Bruton's tyrosine kinase (BTK) inhibitor. However, the broader context of the request,
focusing on HTS for kinase inhibitors and signaling pathways, strongly aligns with the well-
documented ALK/ROS1 inhibitor PF-06463922 (Lorlatinib). These application notes are
therefore based on PF-06463922.

Mechanism of Action and Signaling Pathway

PF-06463922 functions by competitively binding to the ATP pocket of the ALK and ROS1
kinase domains, thereby inhibiting their autophosphorylation and the subsequent activation of
downstream signaling pathways.[1][2] Constitutive activation of ALK, often through
chromosomal rearrangements (e.g., EML4-ALK), drives oncogenesis by promoting cell
proliferation, survival, and migration.[4] The primary signaling cascades activated by oncogenic
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ALK include the JAK-STAT, PI3K-AKT, and RAS-ERK pathways.[4][5] Inhibition of ALK by PF-
06463922 effectively abrogates these downstream signals.
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Caption: ALK signaling pathway and inhibition by PF-06463922.
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Data Presentation: In Vitro Inhibitory Activity

PF-06463922 demonstrates potent inhibitory activity against wild-type ALK and ROS1, as well
as a comprehensive panel of clinically observed crizotinib-resistant ALK mutants.

Table 1: Biochemical Inhibitory Potency of PF-06463922

Target Kinase

Wild-Type ALK

Inhibition Constant (Ki) [nM]

<0.07

Data sourced from preclinical biochemical assays.[2]

Table 2: Cellular Inhibitory Potency (IC50) of PF-06463922 against ALK Mutations

Cell Line /| ALK Mutant

ALK Phosphorylation IC50

Cell Viability IC50 [nM]

[nM]

Ba/F3 EML4-ALKWT 1-16 1-21
Ba/F3 EML4-ALKL1196M 15-43 29-41
Ba/F3 EML4-ALKG1269A 14-80 18-62
Ba/F3 EML4-ALKG1202R 77-113 114-156
Ba/F3 EML4-ALKC1156Y 1-3 3-10
H3122 EML4-ALKWT 1 9
H3122 EML4-ALKL1196M 15 29
H3122 EML4-ALKG1269A 14 20

Data compiled from various preclinical cellular assays.[2][6]

Table 3: Cellular Inhibitory Potency (IC50) of PF-06463922 against ROS1 Fusions
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Cell Line /| ROS1 Fusion Cell Proliferation IC50 [nM]
HCC78 (SLC34A2-R0OS1) 1.3
Ba/F3 (CD74-ROS1) 0.6

Data sourced from preclinical cell proliferation assays.[7]

High-Throughput Screening Protocols

PF-06463922 is an ideal positive control for HTS campaigns designed to identify novel ALK or
ROSL1 inhibitors. Below are representative protocols for both biochemical and cell-based

screening assays.

HTS Workflow

A typical HTS campaign follows a tiered approach, starting with a broad primary screen to
identify initial "hits," followed by more detailed secondary and tertiary assays for confirmation,

characterization, and validation.

Click to download full resolution via product page

Caption: A typical workflow for a kinase inhibitor HTS campaign.

Protocol 1: Primary Biochemical HTS using ADP-Glo™

This protocol describes a primary screen to identify inhibitors of ALK kinase activity by
measuring ADP production. The ADP-Glo™ Kinase Assay is a robust, luminescent,
homogeneous assay suitable for HTS.[4][8]

Objective: To identify compounds that inhibit recombinant ALK kinase activity at a single

concentration.

Materials:
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¢ Recombinant human ALK kinase domain

e Poly-Glu,Tyr (4:1) substrate

o ATP (Ultra-Pure)

o PF-06463922 (Positive Control)

e DMSO (Negative Control)

o ADP-Glo™ Kinase Assay Kit (Promega)

o Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgClz, 1 mM EGTA, 0.01% Brij-35

o 384-well low-volume white assay plates

Procedure:

o Compound Plating: Using an acoustic liquid handler, dispense 50 nL of test compounds
(typically at 20 mM in DMSO) into wells of a 384-well assay plate. Dispense DMSO into
control wells. Final compound concentration will be 10 uM in a 5 pL reaction volume.

o Enzyme/Substrate Preparation: Prepare a 2X ALK enzyme/substrate solution in Assay
Buffer. The final concentrations in the 5 L reaction should be optimized, but a starting point
is 5 nM ALK and 0.2 mg/mL Poly-Glu,Tyr.

o Enzyme/Substrate Addition: Add 2.5 L of the 2X enzyme/substrate solution to each well of
the assay plate.

 Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound
binding to the kinase.

e Reaction Initiation: Prepare a 2X ATP solution in Assay Buffer. The final ATP concentration
should be at or near its Km for ALK (e.g., 10 uM). Add 2.5 uL of the 2X ATP solution to all
wells to start the kinase reaction.

o Kinase Reaction: Incubate the plate for 60 minutes at room temperature.
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e Reaction Termination & ATP Depletion: Add 5 pL of ADP-Glo™ Reagent to each well. This
will stop the kinase reaction and deplete the remaining unconsumed ATP.

 Incubation: Incubate for 40 minutes at room temperature.

o ADP to ATP Conversion & Signal Generation: Add 10 L of Kinase Detection Reagent to
each well. This reagent converts the ADP produced by the kinase reaction into ATP, which is
then used by luciferase to generate a luminescent signal.

 Incubation: Incubate for 30-60 minutes at room temperature.

Data Acquisition: Read the luminescence on a plate-reading luminometer.

Data Analysis:

Positive Control: Wells with ALK enzyme and DMSO (Maximum signal, 0% inhibition).

Negative Control: Wells without ALK enzyme or with 1 puM PF-06463922 (Minimum signal,
100% inhibition).

Calculate the percent inhibition for each test compound relative to the controls.

Hits are typically defined as compounds exhibiting inhibition greater than a certain threshold
(e.g., >50% or >3 standard deviations from the mean of the DMSO controls).

Protocol 2: Secondary Cell-Based HTS for ALK
Phosphorylation

This protocol is for a secondary, cell-based assay to confirm the activity of hits from the primary
screen and determine their potency in a more physiologically relevant context. This example
uses a LanthaScreen™ Cellular Assay to measure the inhibition of ALK autophosphorylation.[9]
[10]

Objective: To determine the IC50 of hit compounds by quantifying the inhibition of ALK
autophosphorylation in a relevant cell line (e.g., H3122, which harbors the EML4-ALK fusion).

Materials:
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e H3122 non-small cell lung cancer cells

e Cell Culture Medium: RPMI-1640, 10% FBS, 1% Penicillin-Streptomycin

e PF-06463922 (Reference Compound)

e LanthaScreen™ Cellular Assay Lysis Buffer containing Terbium-labeled anti-phospho-ALK
antibody

o 384-well cell culture-treated plates

Procedure:

e Cell Plating: Seed H3122 cells into 384-well plates at a density of 10,000-20,000 cells per
well in 20 pL of culture medium. Incubate overnight at 37°C, 5% CO:-.

o Compound Preparation: Prepare 10-point, 3-fold serial dilutions of hit compounds and PF-
06463922 in DMSO. Then, dilute these into culture medium to a 5X final concentration.

e Compound Treatment: Add 5 pL of the 5X compound solutions to the cells. Include DMSO-
only wells as a vehicle control.

 Incubation: Incubate the plates for 2-4 hours at 37°C, 5% CO-.

e Cell Lysis and Antibody Addition: Add 6 pL of the LanthaScreen™ Lysis Buffer containing the
Tb-labeled anti-phospho-ALK antibody to each well. This step lyses the cells and allows the
antibody to bind to phosphorylated ALK.

¢ Incubation: Incubate the plate for 60-90 minutes at room temperature, protected from light.

o Data Acquisition: Read the plate on a TR-FRET-capable plate reader. Measure the emission
at two wavelengths (e.g., 520 nm for the GFP-tagged substrate if used, and 620 nm for the
Terbium donor) following excitation at ~340 nm.

o Data Analysis: Calculate the emission ratio (acceptor/donor). Plot the emission ratio against
the compound concentration and fit the data to a four-parameter logistic equation to
determine the IC50 value for each compound.
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Conclusion

PF-06463922 is a highly potent and selective ALK/ROS1 inhibitor with excellent activity against
a wide range of clinically relevant mutations. Its well-characterized profile makes it an essential
tool compound for HTS campaigns aimed at discovering the next generation of ALK inhibitors.
The protocols provided here offer a robust framework for the primary identification and
secondary validation of novel inhibitors, leveraging established HTS technologies to ensure
reliable and reproducible results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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